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4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione

Epoxy curing agent Isomer purity Crystallization control

Generic MTHPA mixtures often suffer from batch-to-batch variation in 3-/4-methyl isomer ratios, causing drift in epoxy pot life, Tg, and crystallization. Procuring the isolated 4-methyl isomer (CAS 34090-76-1) eliminates this variability. - Solid-state processing: mp 65°C avoids premature sintering in powder coatings【Local Evidence†L5-L7】. - Liquid formulations: when isomerized, contributes to a <-20°C melting point and bubble-free VPI curing【Local Evidence†L11-L13】. - Cured network: delivers a 21.22 K lower Tg than nadic anhydride, enhancing flexibility for encapsulants【Local Evidence†L14-L16】.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 34090-76-1
Cat. No. B1582692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-5-methyl-1,3-Isobenzofurandione
CAS34090-76-1
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=O)OC2=O
InChIInChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5H,2-4H2,1H3
InChIKeyXJMUIXMLTVKITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-5-methyl-1,3-isobenzofurandione: Key Isomer in MTHPA Curing Agents


4,5,6,7-Tetrahydro-5-methyl-1,3-isobenzofurandione (CAS 34090-76-1) is the 4-methyl isomer of methyltetrahydrophthalic anhydride (MTHPA), a cycloaliphatic anhydride widely employed as an epoxy resin curing agent. This isomer exhibits a melting point of 65 °C and is a primary constituent in commercial liquid MTHPA formulations, where its ratio relative to the 3-methyl isomer directly influences product viscosity, storage stability, and cured-resin thermomechanical properties [1] [2]. Procurement of the isolated isomer is critical for applications requiring precise control over crystallization behavior, reactivity profile, or solid-phase handling.

Isomer Control Precise control over crystallization behavior and reactivity for solid-phase handling Context: Stereochemical purity assessment
Formulation Fit Primary constituent in liquid MTHPA formulations influencing viscosity and pot life Context: Ratio-dependent performance
Thermomechanical Control Support for cured-resin network architecture and glass transition temperature assessment Context: Crosslink density tuning
Processing Stability Solid isomer with a reported melting point that supports ambient-temperature powder handling Context: Dry-powder storage mitigation

MTHPA Isomer Composition and Epoxy Cure Performance


Methyltetrahydrophthalic anhydride is not a single chemical entity but a mixture of structural isomers, predominantly 3-methyl and 4-methyl (i.e., 5-methyl in isobenzofurandione nomenclature) variants. These isomers exhibit distinct melting points, crystallization tendencies, and steric environments that govern anhydride ring-opening kinetics and crosslink network architecture [1]. Substituting a generic MTHPA mixture without specifying the isomer ratio—or attempting to replace the 4-methyl isomer with the 3-methyl analog—can alter the liquid-state window, pot life, and ultimate glass transition temperature of the cured epoxy, leading to processing failures or performance non-conformance [2].

Risk Factor
4-Methyl Isomer (CAS 34090-76-1)
Generic Mixture / 3-Methyl Isomer
Melting & Handling
Reported Tm supports solid-state processing and reduces premature sintering risk
3-Methyl isomer Tm may shift softening behavior, altering dry-powder handling
Liquid Formulation Stability
Proper isomerization yields storage-stable liquid with low-temperature liquidity
Generic MTHPA may exhibit altered viscosity, crystallization, or amine-induced bubbling
Curing Reactivity & Tg
Specific isomer ratio contributes to reaction kinetics and cured network Tg
Substituting without isomer specification may shift cure kinetics and final Tg

MTHPA 4-Methyl Isomer vs. Closest Analogs


Melting Point: 4-Methyl vs. 3-Methyl Isomer

The 4-methyl isomer (CAS 34090-76-1) exhibits a melting point of 65 °C, while the 3-methyl isomer (CAS 5333-84-6) melts at 63 °C [1]. This 2 °C difference, though modest, becomes critical in solid-formulation processes: the slightly higher melting point of the 4-methyl isomer reduces the risk of premature softening or sintering during ambient-temperature storage and dry-powder handling [1].

Melting Point
Direct comparison
+2 °C higher than 3-methyl isomer
Supports solid-formulation processing and storage stability assessment
Literature consensus values [REFS-1][REFS-2]
Epoxy curing agent Isomer purity Crystallization control

Liquid-State Stability and Isomer Ratio

A structural isomeric mixture containing 50% 3-Me-THPA and 50% 4-Me-THPA (which includes CAS 34090-76-1) yields a product melting point below -20 °C after stereoisomerization, whereas the pure 4-Me-THPA starting material melts at 41 °C. The same 50:50 mixture also eliminates drum bulging (bubbling) upon amine accelerator addition and produces only pale brown coloration, unlike the untreated mixture which exhibits severe bubbling and brown discoloration [1]. This demonstrates that the 4-methyl isomer, when properly isomerized with the 3-methyl co-isomer, is essential for achieving a storage-stable liquid curing agent.

Liquid-State Stability
Direct comparison
Isomerization eliminates bubbling and enables liquid state below -20 °C
Relevant for vacuum impregnation and liquid-formulation storage stability evaluation
Patent context; requires validation per formulation
Isomerization Storage stability Liquid anhydride

Curing Reactivity: MTHPA vs. MNA

In a comparative study of anhydride curing agents for DGEBA epoxy, the order of curing agent activity was determined as: maleic anhydride (MA) > methyl tetrahydrophthalic anhydride (MTHPA) > methyl nadic anhydride (MNA) > octenyl succinic anhydride (OSA) [1]. MTHPA (including the 4-methyl isomer) thus provides intermediate reactivity—faster than the commonly used MNA, which is advantageous for reducing cure cycle time in adhesive and encapsulation applications.

Curing Reactivity
Class-level inference
Ranks #2 out of 4: MA > MTHPA > MNA > OSA
Supports cure kinetics assessment and gel time evaluation relative to MNA
DSC study; DGEBA epoxy system context
Curing kinetics Adhesive Epoxy reactivity

Glass Transition Temperature vs. Nadic Anhydride

Molecular dynamics simulation and experimental validation reveal that the glass transition temperature (Tg) of DGEBA/MTHPA is 21.22 K lower than that of DGEBA/nadic anhydride (NA) [1]. This lower Tg, attributed to greater molecular chain flexibility, larger fractional free volume, and lower cohesive energy density in the MTHPA-cured network, makes MTHPA the preferred choice when a balance of thermal resistance and mechanical flexibility is required—such as in conformal coatings or flexible encapsulants.

Glass Transition (Tg)
Cross-study comparable
21.22 K lower than DGEBA/Nadic Anhydride
Supports thermomechanical flexibility assessment over heat resistance in encapsulants
MD simulation with experimental verification
Glass transition temperature Thermomechanical properties Flexibility

4,5,6,7-Tetrahydro-5-methyl-1,3-isobenzofurandione: Key Applications


Isomer-Pure Anhydride for Epoxy Powder Coatings

The 4-methyl isomer's melting point of 65 °C, compared to 63 °C for the 3-methyl isomer, provides a marginally wider solid-state processing window that is valuable for powder coating formulations where premature sintering during grinding or storage must be avoided. Procurement of the specific isomer rather than a generic MTHPA mixture ensures batch-to-batch consistency in melt-blending and extrusion processes [1].

Vacuum Impregnation of Electrical Coils

When combined with the 3-methyl isomer and stereoisomerized, the 4-methyl isomer contributes to a liquid anhydride product with a melting point below -20 °C and no amine-induced bubbling. This is critical for vacuum pressure impregnation (VPI) of motor windings and transformer coils, where a low-viscosity, storage-stable liquid curing agent is essential for complete penetration and long pot life [1].

Faster Curing Epoxy Adhesives

MTHPA (containing the 4-methyl isomer) exhibits higher curing reactivity than methyl nadic anhydride (MNA), as established by DSC and simulation studies. For adhesive bonding lines in automotive or electronics assembly, selecting MTHPA-based formulations can shorten cure cycle times and reduce energy costs, providing a direct procurement-driven productivity advantage [1].

Flexible Encapsulants for Electronic Packaging

The Tg of DGEBA/MTHPA is 21.22 K lower than that of DGEBA/nadic anhydride, indicating greater chain flexibility. This property is exploited in flexible encapsulants for wire bonds, solder joints, and chip-on-board assemblies, where thermal expansion mismatch stress must be minimized. The 4-methyl isomer, as a core constituent of MTHPA, contributes to this quantifiable flexibility advantage.

Application
Selection Property
Validation Focus
Epoxy Powder Coatings
Isomer Purity
Powder handling processing window and sintering resistance
Vacuum Pressure Impregnation (VPI)
Liquid Formulation Stability
Low-temperature liquidity and amine-induced bubbling resistance
Epoxy Adhesives & Encapsulation
Cure Reactivity
Gel time and cure cycle kinetics evaluation
Flexible Electronic Encapsulants
Thermomechanical Flexibility
Tg assessment and thermal expansion mismatch mitigation
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